8-methoxy-3-phenyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
8-methoxy-3-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-14-9-5-8-12-10-13(16(17)19-15(12)14)11-6-3-2-4-7-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBUTRVKKSUGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Synthetic Approaches
Substitution Reactions on Pre-formed Chromenone Cores
A foundational strategy involves functionalizing pre-synthesized chromenone intermediates through nucleophilic substitution. For example, 4-hydroxy-7-methoxy-3-phenyl-2H-chromen-2-one serves as a precursor for alkoxy derivatives via O-alkylation (Table 1).
- Reaction Setup: 4-Hydroxy-7-methoxy-3-phenyl-2H-chromen-2-one (4.3 g, 16.28 mmol) and 4-(3-bromopropyl)-piperazine-1-carboxylic acid tert-butyl ester (5.0 g, 16.28 mmol) are dissolved in acetonitrile (40 mL).
- Base Addition: Potassium carbonate (3.3 g, 24.42 mmol) is introduced to deprotonate the hydroxyl group.
- Heating: The mixture is refluxed at 80°C for 12 hours, achieving an 87% yield of the tert-butyl-protated intermediate.
- Deprotection: Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the tert-butyloxycarbonyl (Boc) group, yielding the final piperazine-substituted chromenone (78% yield).
Critical Parameters:
- Solvent Choice: Acetonitrile enhances nucleophilicity and solubility.
- Temperature: Prolonged heating ensures complete substitution.
- Base Strength: Potassium carbonate effectively deprotonates without side reactions.
Table 1: Substitution Reaction Optimization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | K₂CO₃, CH₃CN, 80°C, 12h | 87 |
| Deprotection | TFA/DCM, 2h | 78 |
Multi-component Catalytic Synthesis
Copper-Catalyzed Three-Component Reactions
Copper-mediated protocols enable convergent synthesis of chromenone derivatives. A study demonstrated the use of CuBr to catalyze reactions between benzo[d]isoxazoles, sulfonyl azides, and terminal alkynes (Table 2).
- Catalyst Loading: CuBr (10 mol%) in dichloroethane (DCE)/DCM (1:1).
- Base: Triethylamine (TEA, 3 equiv) facilitates deprotonation and intermediate stabilization.
- Temperature: 80°C for 4 hours, achieving 89% yield.
Mechanistic Insights:
- Kemp Elimination: Base-induced cleavage of the isoxazole ring generates reactive intermediates.
- Cyclization: Copper coordinates the alkyne and azide, driving [3+2] cycloaddition to form triazole intermediates, which subsequently rearrange.
Table 2: Copper-Catalyzed Reaction Optimization
| Entry | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | CuI | TEA | DCE | 19 |
| 6 | CuBr | TEA | DCE | 74 |
| 19 | CuBr | TEA | DCE/DCM (1:1) | 89 |
Key Observations:
- Solvent Effects: Polar aprotic solvents (DCE/DCM) improve catalyst activity.
- Base Selection: TEA outperforms K₂CO₃ or DABCO due to milder basicity and better solubility.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Routes
- Substitution Routes: Require pre-synthesized chromenones but offer high regioselectivity. Industrial labs favor this for batch consistency.
- Catalytic Methods: Reduce step count but demand stringent control over transition metal residues (e.g., Cu ≤ 10 ppm in pharmaceuticals).
Challenges and Innovations in Methoxy Positioning
The 8-methoxy regioisomer presents unique synthetic hurdles compared to its 7-methoxy analog due to steric and electronic differences. Key considerations include:
- Precursor Availability: 8-Methoxy-substituted phenols are less commercially prevalent, often requiring custom synthesis.
- Direct Methoxylation: Electrophilic aromatic substitution at the 8-position competes with para/ortho sites, necessitating directing groups.
Case Study: Adapting 7-Methoxy Protocols
The synthesis of 4-hydroxy-7-methoxy-3-phenyl-2H-chromen-2-one can be modified for the 8-methoxy analog by:
- Using 8-methoxy-resorcinol in Pechmann condensations.
- Introducing phenyl groups via Friedel-Crafts acylation prior to cyclization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 8-Methoxy-3-phenyl-2H-chromen-2-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Scientific Research Applications
Anticancer Activity
Studies have demonstrated that 8-methoxy-3-phenyl-2H-chromen-2-one exhibits potent anticancer properties. Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including:
- MCF-7 (human breast cancer)
- A549 (human lung carcinoma)
For instance, a series of 3-acetyl derivatives derived from this compound showed significant antiproliferative activity on these cell lines while remaining non-toxic to normal keratinocyte cells (HaCaT) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Recent studies revealed that derivatives of this compound possess considerable antimicrobial effects against various pathogens, including both bacterial and fungal strains. The mechanism of action involves intercalation with DNA and scavenging free radicals, which contributes to its effectiveness .
Neuroprotective Effects
Research indicates that this compound and its derivatives may serve as potential monoamine oxidase B (MAO-B) inhibitors. MAO-B is implicated in the metabolism of neurotransmitters associated with neurodegenerative diseases such as Parkinson's disease. Compounds with a similar structure have shown promise in alleviating symptoms associated with dopamine-linked disorders by selectively inhibiting MAO-B .
Anti-inflammatory Properties
The anti-inflammatory potential of coumarin derivatives, including this compound, has been documented in various studies. These compounds can modulate inflammatory pathways and have been shown to inhibit the expression of pro-inflammatory enzymes such as cyclooxygenase (COX)-2 and nitric oxide synthase (NOS) in vitro .
Structure-Activity Relationship Studies
Recent research has focused on the structure-activity relationship (SAR) of this compound derivatives. Variations in substituents on the phenyl ring significantly impact the biological activity of these compounds, making them valuable scaffolds for drug development targeting multiple therapeutic areas .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 8-methoxy-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to penetrate the cell membrane of bacteria, disrupting their cellular processes . The compound’s anti-inflammatory effects are believed to result from its inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Comparison with Structurally Similar Chromenones
Substituent Effects on Physicochemical Properties
2-Phenyl-4H-chromen-4-one Derivatives
- 2-[4-(Methylthio)phenyl]-4H-chromen-4-one (Compound 2) : Features a methylthio group at position 3. Exhibits a lower melting point (105°C) and moderate yield (52%) compared to the target compound. The methylthio group enhances lipophilicity but reduces thermal stability .
- 2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one (Compound 3): Replaces methylthio with a polar methylsulfonyl group, resulting in a higher melting point (187°C) and improved yield (78%).
5-Alkoxy-2H-chromen-8-amines
- 9a–c Derivatives : Incorporate alkoxy (e.g., morpholine, triazole) and amine groups at positions 5 and 6. These substituents enhance water solubility and bioavailability compared to the methoxy-phenyl combination in the target compound. For example, compound 9a (morpholine-substituted) is synthesized via nucleophilic substitution (K₂CO₃/DMF, 80°C) .
8-Hydroxy-7-methoxy Derivatives
- The additional hydroxy group at position 3′ enables chelation of metal ions, a feature absent in the target compound .
Q & A
Q. What are the standard synthetic routes for 8-methoxy-3-phenyl-2H-chromen-2-one, and how is reaction progress monitored?
- Methodological Answer : The synthesis typically involves cyclization of substituted phenols with β-keto esters or Claisen-Schmidt condensation. Key steps include:
- Reaction Setup : Use of malonic acid and substituted phenols in acidic conditions (e.g., phosphorous oxychloride with ZnCl₂ as a catalyst) .
- Optimization : Temperature control (80–120°C) and solvent selection (e.g., ethanol or DMF) to enhance yield.
- Monitoring : Thin-layer chromatography (TLC) with UV visualization or high-performance liquid chromatography (HPLC) to track intermediates and final product purity .
Table 1 : Example Reaction Conditions
| Step | Reagents | Solvent | Temperature (°C) | Catalyst |
|---|---|---|---|---|
| Cyclization | Malonic acid, substituted phenol | POCl₃ | 110 | ZnCl₂ |
| Purification | Ethanol/water mixture | – | RT | – |
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C8, phenyl at C3) .
- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-O stretches .
- X-ray Crystallography : SHELX software (SHELXS/SHELXL) refines crystal structures, resolving bond lengths and angles (e.g., chromenone core geometry) .
Advanced Research Questions
Q. How do researchers address discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions often arise from assay variability. Strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme inhibition protocols (e.g., COX-2 assays at fixed pH) .
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methoxy vs. nitro groups) on bioactivity .
- Meta-Analysis : Cross-reference data from PubChem, NIST, and crystallographic databases to validate trends .
Q. What challenges arise during crystallographic refinement of this compound using SHELX?
- Methodological Answer :
- Disorder Handling : Methoxy/phenyl groups may exhibit rotational disorder, requiring PART commands in SHELXL to model occupancy .
- Twinned Data : High-resolution data (≤1.0 Å) reduces twin fraction errors. Use HKLF5 format for integration .
- Hydrogen Bonding Networks : SHELXPRO visualizes O-H···O interactions critical for stabilizing the chromenone lattice .
Q. How can reaction mechanisms for chromenone derivatives be experimentally validated?
- Methodological Answer :
- Kinetic Studies : Monitor intermediates via time-resolved NMR or mass spectrometry .
- Isotopic Labeling : ¹⁸O-tracing in carbonyl groups to track cyclization pathways .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and corroborate experimental data .
Data Contradiction Analysis
Q. Why do solubility properties of this compound vary across studies?
- Methodological Answer : Discrepancies stem from solvent polarity and measurement techniques. Mitigation involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
